
VPC-13566
Übersicht
Beschreibung
VPC-13566 ist ein kleines Molekül, das gezielt die Bindungsfunktion 3 (BF3)-Tasche des Androgenrezeptors anspricht. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die transkriptionelle Aktivität des Androgenrezeptors zu hemmen und wurde ausgiebig für ihre Anwendung bei der Behandlung von kastrationsresistentem Prostatakrebs untersucht .
Vorbereitungsmethoden
Die Synthese von VPC-13566 beinhaltet die Herstellung eines Chinolin-Gerüsts, das ein wichtiger Bestandteil des Moleküls ist. Der synthetische Weg umfasst in der Regel die folgenden Schritte:
Bildung des Chinolinkernes: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht, die Anilin-Derivate und Aldehyde unter sauren Bedingungen umfassen.
Funktionalisierung des Chinolinkernes: Der Chinolinkern wird dann mit verschiedenen Substituenten funktionalisiert, um seine Bindungsaffinität und Spezifität für die BF3-Tasche des Androgenrezeptors zu verbessern.
Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber die Verbindung wird typischerweise in Forschungslaboratorien für experimentelle Zwecke synthetisiert.
Analyse Chemischer Reaktionen
VPC-13566 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Chinolin-N-Oxid-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Chinolinkern zu modifizieren, was möglicherweise seine Bindungseigenschaften verändert.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate des Chinolin-Gerüsts mit modifizierten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Key Findings:
- Inhibition of AR Activity : VPC-13566 has been shown to significantly inhibit AR transcriptional activity in various prostate cancer cell lines, including those resistant to enzalutamide. The compound effectively reduces the expression of prostate-specific antigen (PSA), a biomarker for prostate cancer, with an IC50 value as low as 0.08 µM .
- Effect on Tumor Growth : In vivo studies demonstrated that this compound reduces the growth of AR-dependent prostate cancer xenograft tumors in mice, indicating its potential efficacy as a therapeutic agent against CRPC .
Prostate Cancer Cell Lines
A study evaluated the effects of this compound on several prostate cancer cell lines, including LNCaP and MR49F (an enzalutamide-resistant line). The results indicated that this compound effectively inhibited growth and PSA secretion in these cells, whereas enzalutamide was ineffective against MR49F cells .
Cell Line | IC50 (µM) | Response to this compound | Response to Enzalutamide |
---|---|---|---|
LNCaP | 0.08 | Significant reduction | Effective |
MR49F | 0.35 | Significant reduction | Ineffective |
PC3 | N/A | No effect | N/A |
Combination Therapy
Research has also explored the combination of this compound with enzalutamide. When used together, these compounds demonstrated an additive effect in inhibiting PSA expression, suggesting a potential strategy for enhancing therapeutic efficacy against resistant prostate cancer .
Clinical Implications
The ability of this compound to target the BF3 site offers a novel approach for overcoming resistance to current anti-androgen therapies. Its selective action on AR-dependent pathways makes it a promising candidate for further clinical investigation, particularly in patients with mutations that confer resistance to traditional treatments .
Wirkmechanismus
VPC-13566 exerts its effects by binding to the BF3 pocket of the androgen receptor. This binding disrupts the interaction between the androgen receptor and its co-chaperones, such as the BAG1L peptide. By displacing these co-chaperones, this compound inhibits the androgen receptor’s transcriptional activity, preventing it from translocating to the nucleus and activating target genes . This mechanism is particularly effective in inhibiting the growth of androgen receptor-dependent prostate cancer cells, including those resistant to conventional therapies like enzalutamide .
Vergleich Mit ähnlichen Verbindungen
VPC-13566 ist einzigartig in seiner Spezifität für die BF3-Tasche des Androgenrezeptors. Ähnliche Verbindungen umfassen:
Enzalutamid: Ein nicht-steroidales Antiandrogen, das die Androgenbindungsstelle des Rezeptors angreift.
Abirateron: Ein Androgensynthese-Inhibitor, der Cytochrom P450 17A1 angreift.
Bicalutamid: Ein weiteres nicht-steroidales Antiandrogen, das mit endogenen Androgenen um die Bindung an den Androgenrezeptor konkurriert.
Die Fähigkeit von this compound, die BF3-Tasche anzugreifen, bietet einen neuartigen Wirkmechanismus, der es zu einer wertvollen Ergänzung des Arsenals von Androgenrezeptor-Inhibitoren macht.
Biologische Aktivität
VPC-13566 is a small molecule that has emerged as a promising therapeutic agent targeting the androgen receptor (AR), particularly in the context of castration-resistant prostate cancer (CRPC). This compound specifically inhibits the Binding Function 3 (BF3) pocket of the AR, which is crucial for its transcriptional activity and interaction with co-regulators. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
This compound functions by binding to the BF3 site of the AR, inhibiting its transcriptional activity and preventing its translocation into the nucleus. This mechanism is particularly significant as it allows for effective inhibition of AR signaling even in the presence of mutations that confer resistance to traditional anti-androgens like enzalutamide.
Key Findings:
- Inhibition of AR Transcriptional Activity : this compound has demonstrated a significantly lower IC50 value (0.05 μM) compared to enzalutamide (0.19 μM), indicating a six-fold increase in potency against AR transcriptional activity in LNCaP cells .
- Selective Activity : The compound exhibits selective inhibition on AR-dependent prostate cancer cell lines (e.g., LNCaP and MR49F) while showing no effect on AR-independent cell lines (e.g., PC3) at concentrations up to 5 μM .
- Effect on PSA Levels : this compound treatment resulted in decreased prostate-specific antigen (PSA) levels in xenograft models, comparable to enzalutamide .
In Vitro Studies
In vitro studies have confirmed the efficacy of this compound across various prostate cancer cell lines. The following table summarizes key experimental results:
Cell Line | IC50 (μM) | Effect on PSA | Notes |
---|---|---|---|
LNCaP | 0.15 | Decreased | Effective against AR-dependent cells |
MR49F | 0.07 | Decreased | Enzalutamide-resistant |
PC3 | >5 | No effect | AR-independent |
In Vivo Studies
The efficacy of this compound has also been evaluated in vivo using xenograft models. Mice implanted with LNCaP tumor cells were treated with this compound, leading to significant tumor growth suppression.
Experimental Design:
- Dosage : Administered at 100 mg/kg twice daily.
- Results : Tumor volume was significantly reduced compared to vehicle control (p < 0.05), and serum PSA levels were similarly decreased (p < 0.01) .
Case Studies and Clinical Relevance
Recent studies have highlighted the potential of this compound as a viable treatment option for CRPC patients, particularly those with mutations that confer resistance to conventional therapies.
- Resistance Mechanisms : this compound effectively inhibited various clinically relevant AR mutations, demonstrating its potential as a second-line therapy for patients who have developed resistance to enzalutamide and ARN-509 .
- Combination Therapy Potential : The unique mechanism of action allows this compound to be used in combination with other anti-androgen therapies, potentially enhancing overall treatment efficacy against resistant prostate cancer forms .
Eigenschaften
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-12-5-4-7-14-15(11-19-18(12)14)17-10-9-13-6-2-3-8-16(13)20-17/h2-11,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKBNOVQNMJTEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes VPC-13566 a promising compound for treating prostate cancer, particularly in the context of resistance to current therapies?
A1: this compound targets the Binding Function 3 (BF3) pocket of the androgen receptor (AR) [, , ]. This is a novel mechanism of action compared to existing anti-androgens like enzalutamide, which primarily target the hormone binding pocket. Tumors often develop resistance to these existing therapies due to mutations in the AR hormone binding site. By targeting the BF3 pocket, this compound offers a potential solution to overcome this resistance [, ].
Q2: How does this compound exert its anti-cancer effects at the molecular level?
A2: this compound binds to the BF3 pocket of the AR, disrupting critical protein-protein interactions essential for AR activity []. Specifically, it has been shown to displace the BAG1L peptide, a co-regulator protein that normally interacts with the BF3 pocket []. This disruption ultimately inhibits AR transcriptional activity, reducing the expression of AR target genes like PSA and TMPRSS2, and thereby inhibiting the growth of prostate cancer cells [, ]. Additionally, this compound has been demonstrated to block the translocation of AR into the nucleus, further hindering its activity [].
Q3: What evidence supports the efficacy of this compound in preclinical models of prostate cancer?
A3: this compound has demonstrated significant anti-proliferative activity against both androgen-sensitive (LNCaP) and enzalutamide-resistant (MR49F) prostate cancer cell lines []. It effectively reduces prostate-specific antigen (PSA) levels in these cell lines and inhibits the growth of AR-dependent prostate cancer xenograft tumors in mice [, ]. These findings suggest that this compound could be a viable treatment option for patients with advanced prostate cancer, including those who have developed resistance to current therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.